molecular formula C7H11F3N2O2 B1478054 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1862729-09-6

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478054
CAS No.: 1862729-09-6
M. Wt: 212.17 g/mol
InChI Key: CYPOVNSNVVYCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H11F3N2O2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 and HMG-CoA reductase is particularly noteworthy. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to the active sites of these enzymes . This binding can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the ERα protein by increasing the mobility in the loop connecting helices 11 and 12 . This modulation can lead to changes in gene expression and subsequent alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring structure allows it to fit into the binding pockets of various enzymes and proteins, facilitating interactions that can lead to enzyme inhibition or activation . Additionally, the trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have significant biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of various metabolites, some of which retain biological activity. These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cell membranes and reach its target sites . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is often found in the endoplasmic reticulum and other organelles, where it can interact with various enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, ensuring its proper function and activity.

Properties

IUPAC Name

2-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O2/c8-7(9,10)6(14)1-2-12(4-6)5(13)3-11/h14H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPOVNSNVVYCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.